2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. The structure includes a 2,5-dimethoxyphenyl group at position 1 and a furan-2-ylmethyl substituent on the carboxamide moiety.
Properties
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-31-14-9-10-19(32-2)18(12-14)29-22(25)20(24(30)26-13-15-6-5-11-33-15)21-23(29)28-17-8-4-3-7-16(17)27-21/h3-12H,13,25H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLXDXVYKOKAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s possible that it interacts with its targets in a manner similar to related compounds, but this would need to be confirmed through experimental studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more
Biological Activity
2-Amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound notable for its intricate structure and potential biological activities. This compound features a pyrrolo[2,3-b]quinoxaline core, known for its pharmacological properties. The presence of an amino group and a furan moiety enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C16H21N3O3
- Molecular Weight : 275.34 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Neuroprotection
The compound has demonstrated neuroprotective effects in various animal models. It reduces neuronal damage and improves cognitive function, suggesting its potential utility in treating neurodegenerative disorders.
2. Modulation of Neurotransmission
It interacts with glutamate receptors, enhancing synaptic plasticity and memory. This activity may be beneficial in conditions such as Alzheimer's disease where neurotransmission is impaired.
3. Anticonvulsant Effects
The compound has shown anticonvulsant properties, indicating its potential as a therapeutic agent for epilepsy and other seizure disorders. In preclinical studies, it effectively reduced seizure frequency and severity in animal models.
The biological activities of this compound can be attributed to its ability to modulate key neurotransmitter systems:
- Glutamate Receptors : Enhances synaptic transmission and plasticity.
- GABAergic System : May influence GABA receptor activity, contributing to its anticonvulsant effects.
Case Studies
Recent studies have explored the efficacy of this compound in various experimental settings:
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in a rodent model of traumatic brain injury. Results showed significant reductions in neuronal apoptosis and improved functional recovery post-injury.
Study 2: Anticonvulsant Activity
In another study, the compound was tested in a pentylenetetrazole (PTZ) model of seizures. The results indicated that it significantly increased the latency to the first seizure and reduced the overall seizure duration compared to controls.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Structure | Contains a benzodioxole moiety; potential neuroprotective effects. |
| 2-amino-N-(hexyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Structure | Aliphatic chain may enhance lipophilicity and membrane permeability. |
| 1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline | Structure | Lacks an amino group; simpler structure may lead to different biological interactions. |
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and similar pyrrolo[2,3-b]quinoxaline derivatives:
Notes:
- R1 Substituents : The 2,5-dimethoxyphenyl group in the target compound balances electron donation and steric bulk, contrasting with halogenated (e.g., 3,5-dichlorophenyl in ) or alkyl (e.g., butyl in ) variants.
- Physicochemical Impact : Methoxy groups generally enhance solubility compared to halogens but reduce metabolic stability relative to fluorinated analogues ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
